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molecular formula C12H20N4 B1438768 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine CAS No. 866620-36-2

5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine

Cat. No. B1438768
M. Wt: 220.31 g/mol
InChI Key: GAPKLZRRWLERHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102682B2

Procedure details

1-isopropyl-4-(6-nitro-3-pyridyl)piperazine was synthesized in a manner similar to that used in the synthesis of 2-nitro-5-[4-(1-piperidyl)-1-piperidyl]pyridine which was then converted to 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine in a manner similar to that used in the synthesis of 5-(4-methylpiperazin-1-yl)pyridin-2-amine. 1H NMR (600 MHz, CHLOROFORM-d) δ ppm 1.06 (d, J=6.44 Hz, 6H) 2.59-2.75 (m, 5H) 2.97-3.10 (m, 4H) 4.13 (s, 2H) 6.45 (d, J=8.78 Hz, 1H) 7.15 (dd, J=9.08, 2.93 Hz, 1H) 7.76 (d, J=2.93 Hz, 1H). LCMS (ESI) 221 (M+H).
Name
2-nitro-5-[4-(1-piperidyl)-1-piperidyl]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14]C(N3CCCCC3)[CH2:12][CH2:11]2)=[CH:6][N:5]=1)([O-:3])=[O:2].[CH:22]([N:25]1CCN(C2C=CC(N)=NC=2)CC1)([CH3:24])[CH3:23].CN1CCN(C2C=CC(N)=NC=2)CC1>>[CH:22]([N:25]1[CH2:12][CH2:11][N:10]([C:7]2[CH:6]=[N:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=2)[CH2:15][CH2:14]1)([CH3:24])[CH3:23]

Inputs

Step One
Name
2-nitro-5-[4-(1-piperidyl)-1-piperidyl]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=NC=C(C=C1)N1CCC(CC1)N1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N1CCN(CC1)C=1C=CC(=NC1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCN(CC1)C=1C=CC(=NC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1CCN(CC1)C=1C=NC(=CC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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